molecular formula C15H18ClNO B1277628 [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride CAS No. 39976-19-7

[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride

Cat. No.: B1277628
CAS No.: 39976-19-7
M. Wt: 263.76 g/mol
InChI Key: AFEAYJZKYIUNBF-UHFFFAOYSA-N
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Description

[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride: is an organic compound that features a benzylamine group attached to a phenyl ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylamine Synthesis: Benzylamine can be synthesized by the reaction of benzyl chloride with ammonia in an aqueous solution.

    [2-(Benzylamino-methyl)-phenyl]-methanol Synthesis: The synthesis of [2-(Benzylamino-methyl)-phenyl]-methanol involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent like sodium borohydride.

    Hydrochloride Formation: The final step involves the conversion of [2-(Benzylamino-methyl)-phenyl]-methanol to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: The industrial production of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways .

Properties

IUPAC Name

[2-[(benzylamino)methyl]phenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c17-12-15-9-5-4-8-14(15)11-16-10-13-6-2-1-3-7-13;/h1-9,16-17H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEAYJZKYIUNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424945
Record name [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39976-19-7
Record name [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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